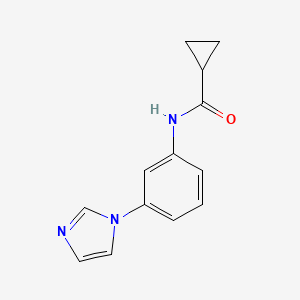![molecular formula C10H9ClF3NO2S B7529387 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide](/img/structure/B7529387.png)
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is a chloride channel that plays a crucial role in the regulation of salt and water transport across epithelial membranes. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases where CFTR dysfunction is implicated.
作用機序
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide acts as a potent and selective inhibitor of CFTR by binding to a specific site on the channel protein. This results in the inhibition of chloride ion transport across epithelial membranes, which is a hallmark of CFTR dysfunction in CF and other diseases. 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has been shown to be more effective than other CFTR inhibitors in improving CFTR function in vitro and in vivo.
Biochemical and physiological effects:
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has been shown to improve CFTR function in vitro and in vivo, and has been tested in clinical trials as a potential treatment for CF. In addition to its effects on CFTR function, 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has been shown to have anti-inflammatory and anti-fibrotic effects in animal models of CF and other diseases.
実験室実験の利点と制限
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has several advantages as a tool compound for studying CFTR function in vitro and in vivo. It is a potent and selective inhibitor of CFTR, and has been shown to be more effective than other CFTR inhibitors in improving CFTR function. However, 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has some limitations as a tool compound, including its potential off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide and related compounds. One direction is the development of more potent and selective CFTR inhibitors with improved pharmacokinetic properties for clinical use. Another direction is the investigation of the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide, and their potential therapeutic applications in CF and other diseases. Finally, the use of 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide as a tool compound for studying CFTR function in various tissues and disease models could lead to new insights into the pathophysiology of CF and other diseases.
合成法
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form the acid chloride, which is then reacted with 2-(trifluoromethylsulfanyl)ethanamine to form the amide. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in CF and other diseases where CFTR dysfunction is implicated. CF is a genetic disorder that affects the lungs, pancreas, and other organs, and is caused by mutations in the CFTR gene. 5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide has been shown to improve CFTR function in vitro and in vivo, and has been tested in clinical trials as a potential treatment for CF.
特性
IUPAC Name |
5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-6-1-2-8(16)7(5-6)9(17)15-3-4-18-10(12,13)14/h1-2,5,16H,3-4H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAHUAXUVDJVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCCSC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

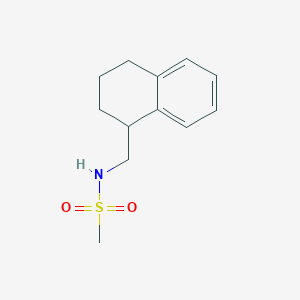
![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)
![1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)
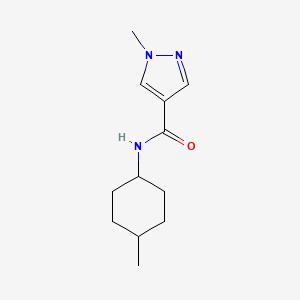
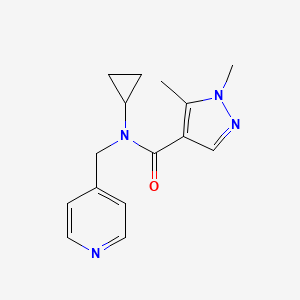

![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
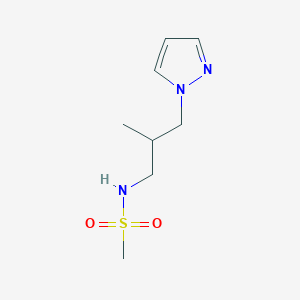
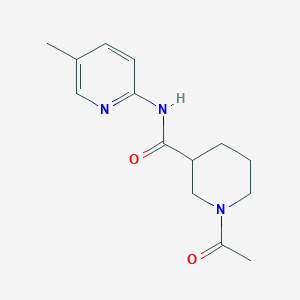
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)
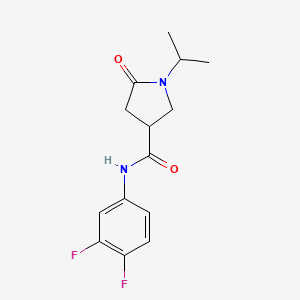
![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)
